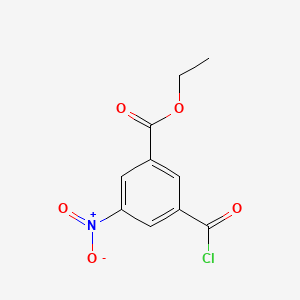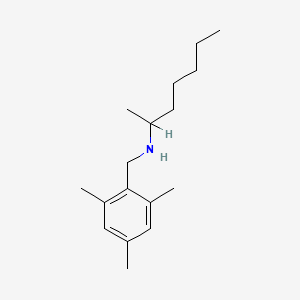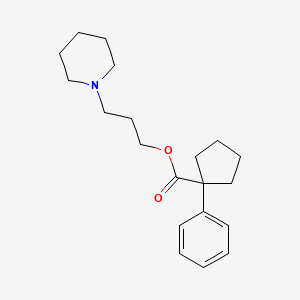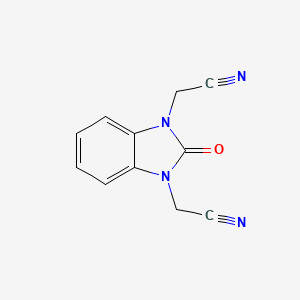
1,4-Diacetoxy-2-oxobutane
Übersicht
Beschreibung
1,4-Diacetoxy-2-oxobutane is an organic compound with the molecular formula C8H12O5 It is a diester derivative of butanone, characterized by the presence of two acetoxy groups and a ketone functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,4-Diacetoxy-2-oxobutane can be synthesized through the acyloxylation of butadiene. The process involves the reaction of butadiene with acetic acid and oxygen in the presence of a palladium catalyst. The reaction is typically carried out at temperatures ranging from 80°C to 200°C and under a pressure of up to 20 atmospheres .
Industrial Production Methods
In an industrial setting, the production of this compound involves the hydrogenation of crude butadiene followed by acyloxylation. This method improves the catalytic activity and extends the catalyst’s lifetime, making the process more efficient .
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Diacetoxy-2-oxobutane undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to yield 1,4-butanediol and acetic acid.
Reduction: Reduction of the ketone group can produce 1,4-diacetoxybutane.
Substitution: The acetoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water and an acid or base catalyst.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles can be used to replace the acetoxy groups, depending on the desired product.
Major Products
Hydrolysis: 1,4-Butanediol and acetic acid.
Reduction: 1,4-Diacetoxybutane.
Substitution: Products vary based on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1,4-Diacetoxy-2-oxobutane has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Polymer Chemistry: Can be used in the production of polymers and resins.
Industrial Chemistry: Used in the production of various chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,4-Diacetoxy-2-oxobutane involves its functional groups. The acetoxy groups can undergo hydrolysis or substitution reactions, while the ketone group can participate in reduction reactions. These reactions enable the compound to act as an intermediate in various chemical processes, facilitating the formation of desired products.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Diacetoxybutane: Lacks the ketone group present in 1,4-Diacetoxy-2-oxobutane.
1,4-Butanediol: The fully reduced form of this compound.
2-Butanone: The parent ketone compound without the acetoxy groups.
Uniqueness
This compound is unique due to the presence of both acetoxy and ketone functional groups. This combination allows it to participate in a wider range of chemical reactions compared to its similar compounds, making it a versatile intermediate in organic synthesis and industrial applications .
Eigenschaften
IUPAC Name |
(4-acetyloxy-3-oxobutyl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O5/c1-6(9)12-4-3-8(11)5-13-7(2)10/h3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNADEJREIUXXMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCC(=O)COC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30415663 | |
| Record name | 1,4-DIACETOXY-2-OXOBUTANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30415663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33245-14-6 | |
| Record name | 1,4-DIACETOXY-2-OXOBUTANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30415663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![2-(2,6-Difluorophenyl)oxazolo[4,5-b]pyridine](/img/structure/B1623201.png)
![zinc;N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-1,3-oxazolidin-3-yl)acetamide;manganese(2+);N-[2-(sulfidocarbothioylamino)ethyl]carbamodithioate](/img/structure/B1623202.png)




